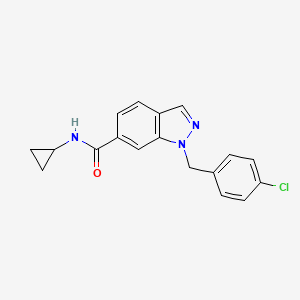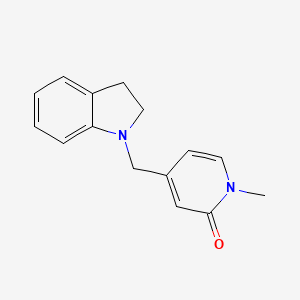
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the late 1990s by Bayer AG and has since been investigated for its use in treating various diseases, including cancer.
Wirkmechanismus
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 works by inhibiting the activity of two key proteins involved in tumor growth and angiogenesis, RAF and VEGFR. RAF is a protein kinase that is part of the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR is a receptor protein that is involved in angiogenesis, or the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis and reduce tumor blood vessel density in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided a wealth of data on its potential therapeutic effects. However, one limitation is that it has not yet been approved for clinical use in humans, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006. One area of interest is in combination therapy with other cancer drugs, which may enhance its therapeutic effects. Another area of interest is in developing new formulations of the drug that may improve its bioavailability and reduce side effects. Finally, further research is needed to better understand the mechanisms of action of this compound 43-9006 and to identify new targets for cancer therapy.
Synthesemethoden
The synthesis of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline and 2-pyridinemethanol to form an intermediate product. This intermediate is then reacted with methanesulfonyl chloride to produce the final compound, this compound 43-9006.
Wissenschaftliche Forschungsanwendungen
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 works by inhibiting two key signaling pathways involved in tumor growth and angiogenesis, the RAF/MEK/ERK pathway and the VEGF pathway.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-2-7-13(15-8-10)16-19(17,18)9-11-3-5-12(14)6-4-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMZTPDRSMJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)



![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)


![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)


![N-(4-methylphenyl)-N'-(2-methyl[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7549050.png)